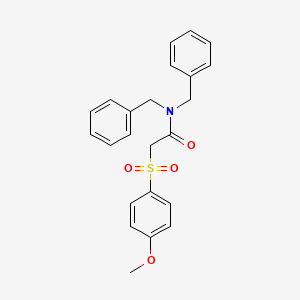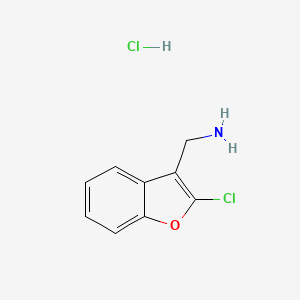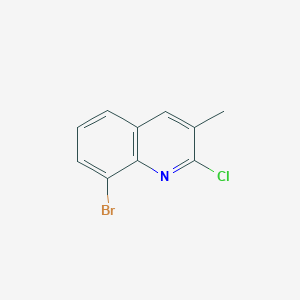
8-Bromo-2-chloro-3-methylquinoline
Overview
Description
8-Bromo-2-chloro-3-methylquinoline is a type of quinoline, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H7BrClN .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 8-Bromo-2-chloro-3-methylquinoline is 256.53 . The structure contains a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
8-Bromo-2-chloro-3-methylquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 299.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Synthesis and Chemical Reactivity
8-Bromo-2-chloro-3-methylquinoline is a compound of interest in various chemical syntheses and applications. One notable study involves the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which is closely related to the targeted compound. This study highlights the synthesis process involving condensation and cyclization steps, emphasizing the compound's utility in preparing materials for infectious disease research. The findings rectify some claims in the chemistry, leading to an optimized three-step preparation of the compound with significant yield, demonstrating its potential in synthetic chemistry and medicinal research (Wlodarczyk et al., 2011).
Antimicrobial Potentials
The antimicrobial properties of quinoline derivatives are significant for developing new pharmaceuticals. A study on Citrullus colocynthis fruits and 4-methylquinoline analogues, including 8-Bromo-2-chloro-3-methylquinoline, showcases their potential as natural preservatives against foodborne bacteria. This research suggests these compounds could serve as bases for eco-friendly food supplemental agents and pharmaceuticals, indicating the broader applications of 8-Bromo-2-chloro-3-methylquinoline and its derivatives in food safety and preservation (Kim et al., 2014).
Metal Complexation and Structural Studies
Transition metal halide salts of quinolinium derivatives demonstrate the compound's ability to form complexes with metals, which is crucial for materials science and catalysis research. The structural analysis of these complexes provides insights into their potential applications in electronic materials and as catalysts in various chemical reactions. The study of these complexes highlights the versatility of quinoline derivatives in forming structurally diverse and functionally significant materials (Edwards et al., 2011).
Photochromic and Electrochemical Properties
The photochromic behaviors of quinoline derivatives, such as the formation of fluorescent complexes with metal ions, are of interest in the development of new materials for optoelectronics and sensing applications. These compounds exhibit unique properties that make them suitable for creating sensors and switches at the molecular level. The research into their photochromic and fluorescent behaviors opens avenues for designing advanced materials for technological applications (Voloshin et al., 2004).
Antiplasmodial Activity
The antiplasmodial activity of halogenated quinolones indicates the potential of 8-Bromo-2-chloro-3-methylquinoline in antimalarial drug development. The synthesis and evaluation of novel quinolones for their activity against Plasmodium falciparum showcase the therapeutic potential of these compounds. The study presents a promising avenue for the development of new antimalarial agents, highlighting the importance of quinoline derivatives in medicinal chemistry (Vandekerckhove et al., 2014).
Safety And Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Bromo-2-chloro-3-methylquinoline could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
8-bromo-2-chloro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHHBXTNGGWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-3-methylquinoline | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

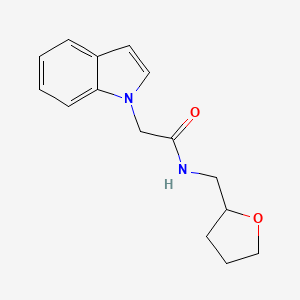
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)
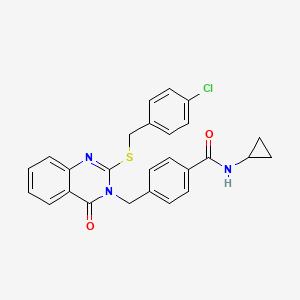
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
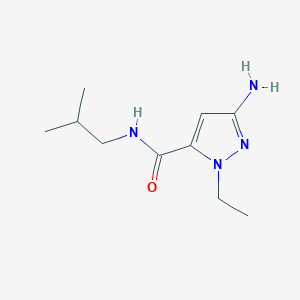
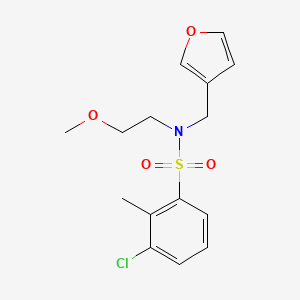
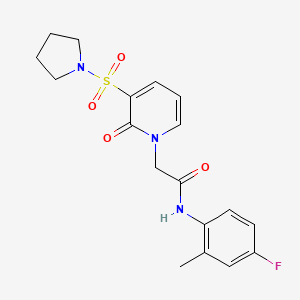
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
